molecular formula C25H29N3O3 B2526430 1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899984-07-7

1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2526430
CAS No.: 899984-07-7
M. Wt: 419.525
InChI Key: YGZDXJJXBBPYQT-UHFFFAOYSA-N
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Description

The compound 1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic molecule featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon atom. The structure includes a 3,4-dimethylphenyl substituent at the pyrazole moiety and a methoxy group at the 7-position of the benzoxazine ring.

The spiro architecture, as seen in compounds like 9′-bromo-1-methyl-2′-phenyl derivatives, is critical for conformational rigidity, which may enhance target binding specificity .

Properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-16-8-9-19(14-17(16)2)21-15-22-20-6-5-7-23(30-4)24(20)31-25(28(22)26-21)10-12-27(13-11-25)18(3)29/h5-9,14,22H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZDXJJXBBPYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone , with the CAS number 890096-22-7 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including antioxidant and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C24H27N3O3
  • Molecular Weight : 405.498 g/mol
  • IUPAC Name : 1-[7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its antioxidant and anticancer properties.

Antioxidant Activity

Antioxidant activity is essential for combating oxidative stress linked to various diseases. The compound's ability to scavenge free radicals has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

CompoundIC50 Value (μg/mL)
1-(2-(3,4-Dimethylphenyl)-7-methoxy...)53.33
Ascorbic Acid (Control)100

Studies indicate that the compound exhibits moderate antioxidant activity comparable to ascorbic acid at concentrations up to 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The following table summarizes the findings from different studies:

Cell LineCompound TestedIC50 Value (μmol/mL)Reference
A-54910a0.02
MCF711c0.04
HCT-11611e0.06

These results suggest that the compound shows significant cytotoxicity against lung (A-549), breast (MCF7), and colon (HCT-116) cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets and pathways. It is hypothesized that the spiro structure enhances binding affinity to molecular targets associated with cancer proliferation and oxidative stress response mechanisms.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to 1-(2-(3,4-Dimethylphenyl)-7-methoxy...) in preclinical settings:

  • Study on DPPH Scavenging : A study demonstrated that modifications in the methoxy group significantly influenced antioxidant activity, suggesting a structure-activity relationship .
  • Anticancer Efficacy : In vitro studies on derivatives of this compound revealed potent antiproliferative effects on various cancer cell lines, emphasizing its potential as a lead compound for further development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name / Core Structure Substituents Key Features Biological Activity (if reported) Reference
Target Compound 3,4-Dimethylphenyl, 7-methoxy, acetyl Spiro[benzo-pyrazolo-oxazine-piperidine] N/A (inferred from analogs) -
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy... 4-Chlorobenzyloxy, 7-methoxy Enhanced solubility due to polar substituents Antifungal (inferred from similar spiro)
9′-Bromo-1-methyl-2′-phenyl-spiro derivative Bromo, methyl, phenyl Electrophilic bromo group for further coupling Potential anticancer (spiro rigidity)
2-(4-Substituted phenyl)-spiro derivatives 4-Substituted phenyl (e.g., -Cl, -OCH₃) Microwave-assisted synthesis (high yield) Antimicrobial (MIC: 50–250 μg/mL)
7,9-Dichloro-5-(4-methoxyphenyl)-naphthyl... Dichloro, naphthyl, methoxy Bulky substituents for steric hindrance Antiproliferative (inferred from core)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro or bromo substituents (e.g., in ) improve metabolic stability but may reduce solubility. Aromatic Substituents: Bulky groups like naphthyl or 3,4-dimethylphenyl may increase lipophilicity, favoring blood-brain barrier penetration.

Spiro Core Variations :

  • Compounds with diazaspiro[4.5]decane cores exhibit distinct conformational flexibility compared to the benzo-pyrazolo-oxazine system, impacting receptor binding.
  • Spiro indole-piperidine derivatives prioritize π-π stacking interactions, whereas pyrazolo-oxazine systems may favor electrostatic interactions.

Pharmacological Activity

  • Antimicrobial Activity : Spiro derivatives with 4-substituted phenyl groups showed MIC values of 50 μg/mL (bacterial) and 250 μg/mL (fungal), suggesting substituent-dependent efficacy.
  • Anticancer Potential: Pyrazolo[1,5-a]pyrimidine analogs demonstrated IC₅₀ values of 2.70–4.90 µM against liver carcinoma (HEPG2-1), with thiazole and thiadiazole substituents enhancing activity.
  • Antifungal Activity : Sertaconazole derivatives with chlorophenyl and imidazole groups highlight the role of halogenated aromatics in antimycotic action, a feature shared with the target compound’s 3,4-dimethylphenyl group.

Physicochemical and ADMET Properties

  • Metabolic Stability : Methyl and methoxy groups in the target compound may reduce oxidative metabolism compared to halogenated analogs .

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